3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid
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Overview
Description
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another common method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11NO5 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-2-3-8(5-9)7-17-11-6-10(12(14)15)18-13-11/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
SZVNCTQAHKCNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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